(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Description
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a benzofuran-derived compound featuring a benzylidene moiety substituted with 2,4-dimethoxy groups at the aromatic ring and an acetamide functional group at the 6-position of the benzofuran core. Its molecular formula is C₁₉H₁₇NO₇, with a molecular weight of 371.34 g/mol. The compound’s Z-configuration is critical for its stereochemical interactions, particularly in biological systems.
The 2,4-dimethoxybenzylidene substituent likely enhances solubility and modulates electronic properties compared to non-methoxy analogs, while the acetamide group may contribute to hydrogen-bonding interactions in pharmacological contexts. Structural studies of similar compounds (e.g., using SHELX software for crystallographic refinement) suggest that such derivatives adopt planar configurations, optimizing π-π stacking and dipole interactions .
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-12-4-3-11(15(8-12)24-2)7-17-19(22)14-6-5-13(9-16(14)26-17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H2,20,21)/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGRQLKSSCSLL-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a benzofuran moiety and methoxy substitutions, suggest diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.42 g/mol. The compound's structure is characterized by:
- Benzofuran moiety : A fused ring system that enhances biological interactions.
- Methoxy groups : Positioned at the 2 and 4 locations on the benzylidene ring, increasing electron donation and reactivity.
Antioxidant Properties
Research indicates that compounds with aromatic structures can exhibit significant antioxidant activity. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may also possess such activity, potentially inhibiting the growth of bacteria and fungi .
Anti-inflammatory Effects
The compound may modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes. Inhibition of these enzymes is crucial in reducing inflammation and could have implications in treating inflammatory diseases .
In Vitro Studies
A study evaluated the antiproliferative effects of related compounds against several human cancer cell lines. The findings indicated that derivatives similar to this compound exhibited varying degrees of cytotoxicity against cancer cells such as HeLa (cervical), MDA-MB-231 (breast), and MIAPACA (pancreatic) .
| Compound | Cell Line | IC50 Value |
|---|---|---|
| 8g | HeLa | 15 µM |
| 8i | MDA-MB | 10 µM |
| 8j | MIAPACA | 12 µM |
This table summarizes the efficacy of selected compounds in inhibiting cancer cell proliferation.
The biological activity of this compound is likely mediated through its interaction with specific biological targets. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) program have been used to predict its potential mechanisms of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Substituent Effects on Physicochemical Properties
- Methoxy Groups : The target compound’s 2,4-dimethoxy configuration balances polarity and lipophilicity, contrasting with the 3,4,5-trimethoxy analog (higher molecular weight, reduced aqueous solubility) .
Research Findings and Limitations
- Structural Insights : The Z-configuration of the benzylidene moiety is conserved across analogs, stabilizing the dihydrobenzofuran core .
- Data Gaps: Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural parallels.
- Methodological Constraints : While SHELX enables precise crystallographic analysis, its reliance on high-resolution data may limit application to poorly diffracting analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
